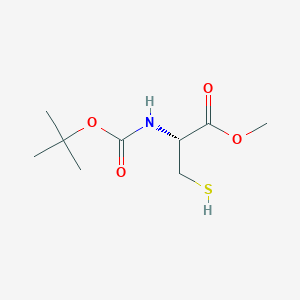

N-(tert-Butoxycarbonyl)-L-cysteine methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(12)10-6(5-15)7(11)13-4/h6,15H,5H2,1-4H3,(H,10,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGIAKIPSDCYAC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CS)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450522 | |

| Record name | N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55757-46-5 | |

| Record name | N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectral data for N-(tert-Butoxycarbonyl)-L-cysteine methyl ester (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of N-(tert-Butoxycarbonyl)-L-cysteine methyl ester

Introduction

This compound is a pivotal building block in modern synthetic chemistry, particularly in the realm of peptide synthesis and the development of cysteine-based pharmaceuticals. Its structure incorporates three key functionalities: a Boc-protected amine, a methyl ester, and a free thiol group. This unique combination makes it a versatile intermediate, but also one whose purity and structural integrity must be rigorously verified. This guide provides a comprehensive analysis of the spectral data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data from the perspective of a seasoned application scientist.

Molecular Structure and Spectroscopic Overview

The structure of this compound is presented below. The subsequent sections will delve into how each spectroscopic technique interrogates different aspects of this molecule.

Caption: Workflow for NMR sample preparation and data acquisition.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Conclusion

The complementary nature of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers a unique piece of the structural puzzle, and together they confirm the identity, purity, and functional group integrity of this important synthetic intermediate. The data and interpretations presented in this guide serve as a valuable resource for researchers utilizing this compound in their work.

References

- Alfa Aesar. N-Boc-L-cysteine methyl ester, 97%. [Link]

- Spectral Database for Organic Compounds (SDBS). This compound. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

The Stability of N-Boc-L-cysteine Methyl Ester: A pH-Dependent Degradation Profile

An In-Depth Technical Guide

Introduction

N-Boc-L-cysteine methyl ester is a pivotal building block in modern synthetic chemistry, particularly in the realm of peptide synthesis and the development of pharmaceutical intermediates.[1][2] Its trifunctional nature—a labile N-terminal Boc protecting group, a C-terminal methyl ester, and a reactive thiol side chain—offers immense synthetic versatility. However, this same chemical complexity presents significant stability challenges that are highly dependent on the pH of the surrounding environment. Understanding these liabilities is not merely an academic exercise; it is critical for optimizing reaction conditions, ensuring the integrity of synthetic routes, and guaranteeing the purity of the final products.

This technical guide provides an in-depth analysis of the stability of N-Boc-L-cysteine methyl ester across a range of pH conditions. Moving beyond a simple summary of outcomes, we will explore the underlying chemical mechanisms that govern its degradation, offering field-proven insights into experimental design for stability assessment. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent and require a comprehensive understanding of its chemical behavior.

Chapter 1: Molecular Architecture and Intrinsic Liabilities

The stability of N-Boc-L-cysteine methyl ester is dictated by its three primary functional groups. Each group exhibits a distinct susceptibility to pH-mediated degradation.

-

N-tert-Butoxycarbonyl (Boc) Group : This is a widely used amine protecting group, prized for its stability to a broad range of nucleophilic and basic conditions.[3] Its primary liability is its sensitivity to acid, which facilitates its removal via a carbamate hydrolysis mechanism.[4]

-

Methyl Ester Group : Ester functionalities are susceptible to hydrolysis under both acidic and basic conditions.[5][6] The mechanisms and reaction kinetics, however, differ significantly. Acid-catalyzed hydrolysis is a reversible equilibrium-driven process, whereas base-catalyzed hydrolysis, known as saponification, is an irreversible reaction that proceeds to completion.[5][7][8]

-

Thiol (Sulfhydryl) Group : The cysteine side chain contains a free thiol, which is a potent nucleophile and is readily oxidized, particularly under neutral to slightly basic conditions in the presence of atmospheric oxygen, to form a disulfide bridge (cystine).[9][10]

-

α-Carbon Chirality : As with other amino acid derivatives, the stereochemical integrity of the α-carbon is a concern. Cysteine derivatives are known to be particularly prone to base-catalyzed racemization.[10][11]

Figure 1: Chemical structure of N-Boc-L-cysteine methyl ester with key functional groups highlighted, indicating their primary stability liabilities.

Chapter 2: Degradation Profile in Acidic Media (pH < 4)

Under strongly acidic conditions, the predominant degradation pathway is the cleavage of the N-Boc protecting group.

Primary Pathway: Boc Deprotection The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the tert-butyl group as a stable tert-butyl cation, which then typically forms isobutylene and a proton. This process is rapid and effectively irreversible. The use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane is a standard synthetic procedure for Boc removal.[4][12]

Secondary Pathway: Ester Hydrolysis Acid-catalyzed hydrolysis of the methyl ester also occurs, but it is generally a much slower process compared to Boc cleavage.[6] This reaction is reversible, and to drive it to completion, a large excess of water is required.[7][13] In many organic synthetic contexts where water is limited, ester hydrolysis may be minimal.

Figure 2: Primary and secondary degradation pathways under acidic conditions.

Chapter 3: Stability Profile in Neutral Media (pH ≈ 7)

At or near neutral pH, both the Boc group and the methyl ester are relatively stable against hydrolysis. The principal concern in this regime is the oxidation of the thiol side chain.

Primary Pathway: Disulfide Formation The thiol group (-SH) can be readily oxidized by atmospheric oxygen to form a disulfide bond (-S-S-), resulting in the dimerization of the molecule. This reaction is often catalyzed by trace metal ions and is pH-dependent, with the rate increasing as the pH rises towards the pKa of the thiol group (around 8-9), where the more reactive thiolate anion (S⁻) becomes more populated.

Figure 3: Oxidative dimerization is the primary stability concern at neutral pH.

Chapter 4: Degradation Profile in Basic Media (pH > 8)

Under basic conditions, the stability profile inverts from that of acidic media. The methyl ester becomes the primary site of degradation, and the risk of racemization becomes significant.

Primary Pathway: Saponification Base-catalyzed hydrolysis of the methyl ester (saponification) is a rapid and irreversible reaction.[5][8] The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then collapses to yield a carboxylate salt and methanol.[5] Because the final carboxylate is deprotonated and thus unreactive towards nucleophiles, the reaction is not reversible.[8]

Secondary Pathway: Racemization The α-proton of cysteine derivatives is susceptible to abstraction by base. This deprotonation forms a planar enolate intermediate. Reprotonation can occur from either face, leading to a loss of stereochemical integrity (racemization). Cysteine is known to be more susceptible to this side reaction than many other amino acids, a phenomenon that is a significant challenge in peptide synthesis.[10][11][14]

Figure 4: Primary and secondary degradation pathways under basic conditions.

Chapter 5: Experimental Protocol for Stability Assessment

A forced degradation study is an essential tool for systematically evaluating the intrinsic stability of a molecule.[15][16] It involves subjecting the compound to stress conditions that are harsher than standard storage conditions to accelerate degradation and identify potential products.[17][18]

Objective: To determine the degradation profile of N-Boc-L-cysteine methyl ester across a range of pH values and identify the resulting degradants.

Methodology: A Self-Validating System The trustworthiness of a stability study hinges on the analytical method's ability to separate the parent compound from all potential degradation products. This is known as a "stability-indicating method."[16] The protocol below integrates the generation of degradants with the validation of the analytical method itself.

Step-by-Step Protocol

-

Preparation of Stock Solution:

-

Accurately prepare a stock solution of N-Boc-L-cysteine methyl ester in a non-reactive organic solvent like acetonitrile (ACN) at a known concentration (e.g., 1 mg/mL).

-

Causality: ACN is chosen for its miscibility with aqueous buffers and its UV transparency, minimizing interference during HPLC analysis.

-

-

Preparation of Stress Samples:

-

For each condition, add a small aliquot of the stock solution to a larger volume of the stress buffer to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).

-

Acidic Stress: Use 0.1 M HCl (pH 1) and a pH 4 acetate buffer.

-

Neutral Stress: Use a pH 7 phosphate buffer.

-

Basic Stress: Use a pH 10 carbonate buffer and 0.1 M NaOH (pH 13).

-

Oxidative Stress: Add a small amount of 3% H₂O₂ to the pH 7 buffered sample.

-

Control Sample: Dilute the stock solution in a 50:50 ACN:Water mixture.

-

Causality: This range of pH values covers the key mechanistic domains (acid-catalyzed, neutral, base-catalyzed) and provides data on the molecule's behavior at extreme and intermediate conditions.

-

-

Incubation:

-

Incubate all samples (including controls) at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

-

Protect samples from light to prevent photolytic degradation.

-

Causality: Elevated temperature accelerates reactions, allowing for observable degradation within a practical timeframe. Time-course sampling provides kinetic information.

-

-

Sample Quenching and Analysis:

-

At each time point, withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to halt the degradation reaction.

-

Analyze all samples immediately using a pre-developed stability-indicating HPLC-UV method.

-

Causality: Quenching the reaction ensures that the analytical result accurately reflects the state of the sample at that specific time point.

-

Analytical Method Development

-

HPLC-UV: A reverse-phase C18 column is typically suitable. A gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% TFA in water) and an organic modifier (e.g., ACN) is recommended. UV detection should be set to a wavelength where the parent compound and potential degradants absorb (e.g., 210-220 nm).

-

LC-MS: To identify the mass of the degradation products, couple the HPLC system to a mass spectrometer. This is crucial for confirming the structures proposed in Chapters 2-4.

-

Chiral HPLC: To assess racemization, a specific chiral column and method will be required to separate the L- and D-enantiomers. This is particularly important for the samples subjected to basic stress.

Figure 5: A comprehensive workflow for conducting a forced degradation study of N-Boc-L-cysteine methyl ester.

Chapter 6: Data Interpretation and Stability Summary

The results from the forced degradation study provide a complete picture of the molecule's stability. The data should be compiled to clearly show the percentage of the parent compound remaining and the corresponding formation of degradation products under each condition.

Summary of pH-Dependent Stability

| pH Range | Condition | Primary Degradation Pathway | Secondary Degradation Pathway(s) | Relative Rate | Key Products |

| < 4 | Acidic | N-Boc Cleavage | Ester Hydrolysis (Reversible) | Fast | L-cysteine methyl ester |

| ≈ 7 | Neutral | Thiol Oxidation | - | Moderate (O₂ dependent) | Disulfide-linked dimer |

| > 8 | Basic | Ester Saponification | Racemization | Very Fast | N-Boc-L-cysteine salt |

The stability of N-Boc-L-cysteine methyl ester is a direct function of pH, with distinct and predictable degradation pathways dominating in acidic, neutral, and basic environments.

-

For Synthetic Reactions:

-

When performing reactions that require acidic conditions, anticipate the loss of the Boc group.

-

Under basic conditions, the methyl ester will rapidly hydrolyze. If the ester must be preserved, strictly avoid basic reagents. Base-mediated reactions also carry a high risk of racemization.

-

-

For Storage and Handling:

-

For long-term stability, the solid material should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., 2-8°C) to minimize oxidation.

-

Solutions should ideally be prepared fresh. If storage in solution is necessary, a slightly acidic, non-aqueous solvent is preferable to minimize all major degradation pathways. Avoid aqueous buffers for storage.

-

By understanding these fundamental chemical principles and employing systematic experimental evaluation, researchers can confidently handle N-Boc-L-cysteine methyl ester, ensuring the integrity of their processes and the quality of their results.

References

- Chemguide. (n.d.). Hydrolysis of Esters.

- Wikipedia. (2023). Ester hydrolysis.

- Reddit r/Chempros. (2022). Boc and tBu ester pH stability during enamine hydrolysis.

- Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters.

- CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.

- Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

- Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions.

- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.

- Hawe, A., et al. (2012). Forced Degradation of Therapeutic Proteins. Journal of Pharmaceutical Sciences.

- Patel, S., et al. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Peptide Research and Therapeutics.

- Wang, W., et al. (2011). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs.

- Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Racemization of Cys during synthesis of the model peptide.

- Siedler, F., et al. (1996). Cysteine racemization in peptide synthesis: a new and easy detection method. Journal of Peptide Science.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.

- Royal Society of Chemistry. (2018). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions.

- Szőri, M., et al. (2012). Effect of pH on stability and plasmonic properties of cysteine-functionalized silver nanoparticle dispersion. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

Sources

- 1. N-(tert-Butoxycarbonyl)- L -cysteine methyl ester 97 55757-46-5 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 10. bachem.com [bachem.com]

- 11. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. researchgate.net [researchgate.net]

- 18. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-L-cysteine Methyl Ester (CAS 55757-46-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N-(tert-Butoxycarbonyl)-L-cysteine methyl ester, identified by CAS number 55757-46-5, is a pivotal chiral building block in modern organic and medicinal chemistry. This derivative of the naturally occurring amino acid L-cysteine is strategically modified with two distinct protecting groups: a tert-butoxycarbonyl (Boc) group at the α-amino terminus and a methyl ester at the C-terminus. This dual protection renders the molecule a versatile and stable reagent, primarily employed in the intricate art of peptide synthesis. Its unique structure, featuring a reactive thiol (-SH) group on the side chain, allows for specific chemical modifications, such as the formation of crucial disulfide bonds that dictate the tertiary structure and biological activity of many peptides and proteins. This guide provides a comprehensive overview of the properties, synthesis, applications, and handling of this compound, offering field-proven insights for its effective utilization in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 55757-46-5 | [1] |

| Molecular Formula | C₉H₁₇NO₄S | [1] |

| Molecular Weight | 235.30 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.143 g/mL at 25 °C | |

| Boiling Point | 214 °C (lit.) | |

| Refractive Index | n20/D 1.475 (lit.) | |

| Optical Activity | [α]22/D +21°, c = 7.5 in chloroform | |

| Solubility | Soluble in common organic solvents. | |

| Storage | Store in an inert atmosphere, 2-8°C. | [2] |

The Strategic Role of Protecting Groups in Peptide Synthesis

The utility of this compound in peptide synthesis is a direct consequence of its protecting groups, which allow for the controlled and sequential formation of peptide bonds.

The N-Boc Group: A Bulwark for the Amine

The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino functionality of amino acids. Its primary role is to prevent the nucleophilic amino group from engaging in unwanted side reactions, such as self-polymerization, during the activation of the carboxylic acid for peptide bond formation. The Boc group is stable under a variety of reaction conditions, including basic and nucleophilic environments, but can be readily cleaved with moderate to strong acids, such as trifluoroacetic acid (TFA), to liberate the free amine for the next coupling step.[3]

The C-Terminal Methyl Ester: Shielding the Carboxyl Group

The methyl ester serves to protect the C-terminal carboxylic acid, preventing it from acting as a nucleophile or participating in undesired side reactions. This protection is crucial for ensuring that only the desired peptide bond is formed. The methyl ester is generally stable under the acidic conditions used for Boc deprotection, providing orthogonality in the protection strategy. It can be removed under basic conditions through saponification, typically after the peptide chain has been fully assembled.[4]

Synthesis of this compound

The synthesis of this compound from L-cysteine involves a two-step protection strategy. While various methods exist, a common approach is outlined below.

Step 1: Esterification of L-cysteine

The first step is the protection of the carboxylic acid group as a methyl ester. This is often achieved through a Fischer esterification reaction, where L-cysteine is treated with methanol in the presence of an acid catalyst, such as thionyl chloride or anhydrous hydrogen chloride.[5] This reaction proceeds with high efficiency to yield L-cysteine methyl ester.

Step 2: N-Boc Protection

The second step involves the protection of the α-amino group with the Boc moiety. L-cysteine methyl ester is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium bicarbonate, in a suitable organic solvent like dichloromethane or a biphasic system. The base neutralizes the in situ generated acid, driving the reaction to completion and affording the desired this compound.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The primary application of this compound lies in its role as a key building block in the synthesis of peptides and peptidomimetics with therapeutic potential.

Peptide Synthesis

In both solution-phase and solid-phase peptide synthesis (SPPS), this compound allows for the controlled incorporation of cysteine residues into a growing peptide chain. The free thiol group can be strategically deprotected at a later stage to facilitate the formation of disulfide bridges, which are critical for the correct folding and biological activity of many peptide hormones, toxins, and enzymes.

Synthesis of Therapeutic Peptides

While specific examples directly citing the use of N-Boc-L-cysteine methyl ester can be proprietary, its utility is implied in the synthesis of complex cysteine-containing therapeutic peptides. For instance, the synthesis of drugs like Romidepsin , a bicyclic peptide histone deacetylase inhibitor, and Carfilzomib , a tetrapeptide epoxyketone proteasome inhibitor, involves the coupling of multiple amino acid residues, including cysteine or its derivatives.[6][7][8][9] The principles of peptide synthesis would necessitate the use of protected cysteine derivatives like N-Boc-L-cysteine methyl ester to achieve the desired final product. Similarly, the synthesis of the analgesic peptide Ziconotide , a synthetic version of a cone snail toxin, which contains multiple disulfide bonds, relies on the precise incorporation of protected cysteine residues.[10]

Preparation of Other Synthetic Intermediates

Beyond peptide synthesis, this compound serves as a precursor for the synthesis of other valuable chemical intermediates, such as terminal alkenes and allyl sulfides.[11]

Analytical Methods

Ensuring the purity and identity of this compound is crucial for its successful application. The following analytical techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for assessing the purity of this compound. A typical method for related compounds involves a C18 column with a mobile phase gradient of water and acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA) or sulfuric acid.[12] Detection is commonly performed using a UV detector at around 200-220 nm.

Illustrative HPLC Protocol for Cysteine Derivatives:

-

Column: Primesep 100, 4.6 x 150 mm, 5 µm[12]

-

Mobile Phase: Acetonitrile/Water - 20/80% with 0.1% Sulfuric Acid[12]

-

Flow Rate: 1.0 mL/min[12]

-

Detection: UV at 200 nm[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound.

-

¹H NMR (in CDCl₃): Expected signals include a singlet around 1.4 ppm for the nine protons of the Boc group, multiplets for the α- and β-protons of the cysteine backbone, a singlet for the methyl ester protons, and a signal for the thiol proton.[13][14]

-

¹³C NMR (in CDCl₃): Characteristic signals would appear for the carbonyl carbons of the Boc and ester groups, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the cysteine backbone and the methyl ester.[13][14]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere, and at the recommended temperature of 2-8°C to maintain its integrity.[2]

Conclusion

This compound is a cornerstone reagent for chemists engaged in the synthesis of peptides and other complex organic molecules. Its strategically designed structure, featuring orthogonal protecting groups, provides the control and versatility necessary for modern synthetic endeavors. A comprehensive understanding of its properties, synthesis, and applications, as detailed in this guide, will empower researchers, scientists, and drug development professionals to leverage this valuable building block to its full potential, paving the way for advancements in medicine and materials science.

References

- Electronic Supplementary Material (ESI) for Polymer Chemistry - Supporting Information. (n.d.). The Royal Society of Chemistry.

- PubChem. (n.d.). This compound.

- A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Molecules, 13(5), 1111-1119.

- Sigma-Aldrich. (n.d.). This compound 97%.

- BenchChem. (n.d.). N-Boc-S-benzyl-L-cysteine Methyl Ester | 55478-08-5.

- Sigma-Aldrich. (n.d.). This compound 97%.

- ChemicalBook. (n.d.). This compound | 55757-46-5.

- Google Patents. (n.d.). WO2016084100A2 - Novel and efficient method for large scale synthesis of romidepsin.

- A Viable Synthesis of N-Methyl Cysteine. (2014). ACS Medicinal Chemistry Letters, 5(11), 1219-1223.

- Google Patents. (n.d.).

- A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Molecules, 13(5), 1111-1119.

- Google Patents. (n.d.). CN111333697B - Synthesis method of romidepsin.

- Google Patents. (n.d.).

- Sigma-Aldrich. (n.d.). This compound 97%.

- ChemicalBook. (n.d.). L-Cysteine methyl ester hydrochloride(18598-63-5) 1H NMR spectrum.

- Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D-Cysteine Building Block for Incorporation into Microbisporicins. (2017). LSU Scholarly Repository.

- BLD Pharm. (n.d.). 55757-46-5|N-Boc-L-Cysteine Methyl ester.

- MedKoo Biosciences. (n.d.). Carfilzomib Synthetic Routes.

- SIELC Technologies. (n.d.). HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). International Journal of Molecular Sciences, 19(10), 2975.

- Ziconotide (ω‐conotoxin MVIIA)—Efficient solid‐phase synthesis of a linear precursor peptide and its strategic native folding. (2005). Journal of Peptide Science, 11(11), 722-728.

- Google Patents. (n.d.).

- An Efficient Preparation of Novel Epoxyketone Intermediates for the Synthesis of Carfilzomib and Its Derivatives. (2016). Journal of Chemical Research, 40(2), 82-86.

- SynHet. (n.d.). N-Boc-L-Cysteine Methyl ester.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 55757-46-5.

- Google Patents. (n.d.).

- A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (2020). Journal of Pharmaceutical and Biomedical Analysis, 188, 113386.

- Google Patents. (n.d.).

- N-(tert)-butyloxycarbonyl)-beta,beta-cyclopentyl-cysteine (Acetamidomethyl)-Methyl Ester for Synthesis of Novel Peptidomimetic Derivatives. (2010). Protein & Peptide Letters, 17(7), 925-929.

- Google Patents. (n.d.).

- Sigma-Aldrich. (n.d.). This compound 97%.

- Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. (2012). Organic Letters, 14(23), 5988-5991.

Sources

- 1. This compound | C9H17NO4S | CID 10977409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 55757-46-5|N-Boc-L-Cysteine Methyl ester|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.lsu.edu [repository.lsu.edu]

- 6. WO2016084100A2 - Novel and efficient method for large scale synthesis of romidepsin - Google Patents [patents.google.com]

- 7. CN111333697B - Synthesis method of romidepsin - Google Patents [patents.google.com]

- 8. medkoo.com [medkoo.com]

- 9. CN114262359A - Preparation method of carfilzomib impurities - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 55757-46-5 [chemicalbook.com]

- 12. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

The Strategic Deployment of N-Boc-L-cysteine methyl ester in Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the precise world of peptide synthesis, the unique trifunctionality of cysteine presents both a synthetic opportunity and a significant challenge. Its nucleophilic thiol side chain, while essential for structural and functional roles in the final peptide, necessitates a robust protection strategy to prevent undesirable side reactions during chain assembly. This guide provides a comprehensive analysis of the mechanism of action of N-Boc-L-cysteine methyl ester, a versatile building block, particularly in the context of peptide synthesis. We will dissect the roles of the temporary Nα-Boc and the C-terminal methyl ester protecting groups, explore the critical necessity for thiol protection, and detail its mechanistic integration into both solid-phase and solution-phase peptide synthesis workflows. By synthesizing technical accuracy with field-proven insights, this document serves as an essential resource for professionals navigating the complexities of cysteine chemistry in peptide and protein engineering.

Introduction: The Cysteine Conundrum in Peptide Synthesis

Cysteine is a proteinogenic amino acid distinguished by the presence of a thiol (-SH) group in its side chain.[1] This functional group is one of the most reactive in any amino acid, capable of acting as a potent nucleophile and being readily oxidized to form a disulfide bond.[1] While this reactivity is fundamental to the biological activity and structural integrity of many peptides and proteins—forming disulfide bridges that define tertiary structure—it poses a significant hurdle during chemical synthesis.[1][2]

Unprotected cysteine residues can lead to a host of complications, including:

-

Uncontrolled Disulfide Bond Formation: Premature oxidation can lead to the formation of incorrect disulfide bridges, resulting in a heterogeneous mixture of products.

-

Alkylation and Other Side Reactions: The nucleophilic thiol can react with carbocations generated during the deprotection of other amino acids, leading to irreversible side-product formation.[3][4]

-

Racemization: Cysteine residues, particularly at the C-terminus, are highly susceptible to racemization (loss of stereochemical integrity) during the activation step of peptide coupling.[5][6]

To navigate these challenges, a meticulous strategy of orthogonal protection is employed.[3][7] This involves the use of multiple protecting groups that can be selectively removed under distinct chemical conditions, ensuring the controlled and stepwise assembly of the peptide chain.[7][8] This guide focuses on the strategic use of N-Boc-L-cysteine methyl ester as a foundational building block in this intricate process.

A Trifunctional Building Block: Deconstructing N-Boc-L-cysteine Methyl Ester

N-Boc-L-cysteine methyl ester is a derivative of L-cysteine where the α-amino group and the α-carboxyl group are masked, leaving the side-chain thiol available for further modification or requiring its own protection.[9] Let's examine each component's role and mechanism.

Caption: Structure of N-Boc-L-cysteine methyl ester.

The N-α-Boc Protecting Group: A Temporary Acid-Labile Shield

The tert-butyloxycarbonyl (Boc) group is a cornerstone of one of the two primary strategies in solid-phase peptide synthesis (SPPS), known as the Boc/Bzl strategy.[10][11] It protects the α-amino group of the amino acid, preventing it from reacting during the formation of the peptide bond.[12][]

Mechanism of Deprotection: The Boc group is classified as acid-labile.[12] It is stable under basic and nucleophilic conditions but is readily removed with moderately strong acids, such as trifluoroacetic acid (TFA), typically in a 50% solution with dichloromethane (DCM).[10][14][15] The deprotection proceeds through a mechanism involving the formation of a stable tert-butyl cation.[3][16] This cation must be "scavenged" by adding reagents like dithioethane (DTE) to the deprotection solution to prevent it from alkylating sensitive residues like cysteine or tryptophan.[3][4]

Caption: Acid-catalyzed deprotection of the N-Boc group.

The C-α-Methyl Ester: Protection for Solution-Phase Synthesis

The methyl ester protects the carboxylic acid functionality.[17][18] This is particularly useful in solution-phase peptide synthesis, where both the N-terminus and C-terminus of an amino acid must be appropriately protected before coupling.[19][20]

Mechanism of Deprotection (Saponification): The methyl ester is typically removed by saponification, which involves hydrolysis under basic conditions (e.g., using NaOH in a water/organic solvent mixture).[17][18][21] This process regenerates the free carboxylic acid. It's important to note that this method is generally incompatible with standard solid-phase synthesis on resins that are sensitive to basic conditions.

Caption: Base-mediated deprotection (saponification) of a methyl ester.

The Unprotected Thiol: A Critical Consideration

The commercially available N-Boc-L-cysteine methyl ester often comes with an unprotected thiol group.[9] While this allows for specific side-chain modifications before incorporation into a peptide, for standard peptide synthesis, the thiol group must be protected . An unprotected thiol would readily react with the activated carboxyl group of the incoming amino acid or with carbocations generated during Boc deprotection.[1][3]

The choice of the thiol protecting group is paramount and must be orthogonal to the N-Boc and C-methyl ester groups.[1][7] This means it must be stable during the acidic removal of the Boc group and the basic removal of the methyl ester, and it should be removable under a third, distinct set of conditions.

Thiol Protection Strategies Compatible with Boc/Methyl Ester Chemistry

The success of incorporating cysteine into a peptide chain hinges on the selection of an appropriate thiol protecting group. In the context of N-Boc-L-cysteine methyl ester, the protecting group must be stable to TFA and NaOH. Several groups meet this criterion, with their removal typically occurring at the final cleavage step.

| Protecting Group | Abbreviation | Deprotection Conditions | Key Characteristics |

| Acetamidomethyl | Acm | Mercury(II) acetate, Iodine, Silver salts | Stable to HF and TFA. Useful for selective disulfide bond formation. |

| Trityl | Trt | Mild acid (e.g., TFA with scavengers), Iodine | Highly acid-labile, often removed during final cleavage with strong acid. Bulky, which can reduce racemization.[6] |

| tert-Butyl | tBu | Strong acid (e.g., HF, TFMSA) with scavengers | Very stable to TFA. Requires harsh cleavage conditions. |

| 4-Methoxybenzyl | Meb | Strong acid (e.g., HF, TFMSA) | More acid-labile than Benzyl (Bzl), but still requires strong acid for removal. |

For the remainder of this guide, we will consider the use of a thiol-protected version, such as N-Boc-S-Trt-L-cysteine methyl ester , as the practical starting material for peptide synthesis.

Mechanism of Action in Peptide Synthesis Workflows

The utility of N-Boc-L-cysteine methyl ester (with appropriate thiol protection) is primarily in solution-phase synthesis, although the principles of its N-Boc group are central to Boc-SPPS.

Solution-Phase Peptide Synthesis

Solution-phase synthesis, while often more labor-intensive than SPPS, is still valuable for large-scale synthesis of shorter peptides.[19][20] In this methodology, protected amino acids are coupled in solution, and the product is purified after each step.

Workflow for Dipeptide Synthesis (e.g., Ala-Cys):

-

Prepare the C-terminal residue: Start with N-Boc-S-Trt-L-cysteine methyl ester. The methyl ester protects the C-terminus.

-

Deprotect the N-terminus: Remove the N-Boc group using TFA. After neutralization, this yields H-S-Trt-L-Cys-OMe.

-

Prepare the N-terminal residue: Take another amino acid, for instance, Alanine, with its N-terminus protected (e.g., N-Boc-L-Ala-OH) and its C-terminus free.

-

Activate and Couple: Activate the free carboxyl group of N-Boc-L-Ala-OH using a coupling reagent (e.g., DCC or HBTU). Then, add the deprotected cysteine derivative (H-S-Trt-L-Cys-OMe) to form the peptide bond.

-

Purify: Purify the resulting dipeptide, N-Boc-L-Ala-S-Trt-L-Cys-OMe.

-

Elongate or Deprotect: The cycle can be repeated by deprotecting the N-Boc group of Alanine. Alternatively, to obtain the final dipeptide, the methyl ester can be removed by saponification, followed by the removal of the N-Boc and S-Trt groups with strong acid.

Caption: Solution-phase synthesis of a dipeptide.

Solid-Phase Peptide Synthesis (SPPS)

While N-Boc-L-cysteine methyl ester is not directly used in SPPS (as the C-terminus must be free to attach to the resin), the N-Boc-S-protected-L-cysteine derivative is a central player. The mechanism of action revolves around the cyclical removal of the N-Boc group.

The Boc-SPPS Cycle:

The synthesis is performed on an insoluble polymer support (resin).[3][10] The C-terminal amino acid is first attached to this resin.[3][22]

-

Deprotection: The resin-bound peptide is treated with 50% TFA in DCM to remove the N-terminal Boc group.[10][15] Scavengers are included if Cys, Met, or Trp are present.[3][15]

-

Neutralization: The resulting ammonium salt is neutralized with a base, typically diisopropylethylamine (DIEA), to generate a free N-terminal amine.[3]

-

Coupling: The next N-Boc-S-protected-L-cysteine is pre-activated with a coupling reagent (e.g., HBTU) and added to the resin.[10] The activated carboxyl group reacts with the free amine on the growing peptide chain to form a new peptide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and by-products.[3]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10][11]

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis.

Field-Proven Insights: Navigating Cysteine-Related Side Reactions

A senior scientist's experience underscores that theoretical knowledge must be paired with an understanding of potential pitfalls. Cysteine is particularly notorious for side reactions that can compromise yield and purity.

Racemization

Racemization, the conversion of the L-amino acid to a D,L-mixture, is a significant risk, especially for cysteine.[5] The α-proton of an activated cysteine residue is particularly acidic and can be abstracted by base, leading to a loss of stereochemistry.[6][23]

Causality and Mitigation:

-

Activation Method: In-situ activating agents like HBTU or HATU in the presence of a tertiary amine base (like DIEA or N-methylmorpholine) can accelerate racemization.[5][24]

-

Thiol Protecting Group: The bulkiness of the S-Trityl group can sterically hinder the approach of the base to the α-proton, thereby reducing the rate of racemization compared to less bulky groups.[6]

-

Protocol Validation: To minimize racemization, it is advisable to use carbodiimide-based coupling (e.g., DIC/HOBt) with minimal pre-activation time or to use a less hindered base like 2,4,6-collidine.[5][24]

S-Alkylation during Cleavage

During the final cleavage step in Boc-SPPS, a strong acid like HF is used. This cleaves not only the peptide from the resin but also the side-chain protecting groups. This process generates a high concentration of reactive carbocations (e.g., from benzyl or t-butyl groups).[3][4] The highly nucleophilic, now deprotected, thiol of cysteine can be irreversibly alkylated by these cations.[2][25][26]

Causality and Mitigation:

-

Scavengers are Non-Negotiable: A "cleavage cocktail" containing scavengers is essential.[10] Reagents like anisole, thioanisole, and ethanedithiol (EDT) are added to trap the carbocations before they can react with sensitive residues.

-

Self-Validating Protocol: A successful cleavage is one where the crude product shows minimal adducts corresponding to the mass of the peptide plus a scavenger or protecting group fragment. Analysis by mass spectrometry is crucial for validation.

Experimental Protocols

The following are illustrative protocols. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Boc Deprotection in SPPS

-

Resin Swelling: Swell the peptide-resin (1 g) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.[10]

-

Solvent Removal: Drain the DCM.

-

Deprotection: Add a solution of 50% TFA in DCM (10 mL).[10][15] If the sequence contains Cys, Met, or Trp, add 0.5% dithioethane (DTE) to the solution.[3][15]

-

Agitation: Agitate the mixture for 30 minutes at room temperature.[14]

-

Reagent Removal: Drain the TFA solution.

-

Washing: Wash the resin thoroughly with DCM (3 x 10 mL) and isopropanol (2 x 10 mL) to remove residual acid.[10][15]

Protocol 2: HBTU-Mediated Coupling in SPPS

-

Amino Acid Preparation: In a separate vial, dissolve the incoming N-Boc-S-Trt-L-cysteine (3 equivalents) and HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

-

Neutralization: To the deprotected and washed peptide-resin, add a solution of 10% DIEA in DMF. Agitate for 2 minutes and drain. Repeat once.

-

Coupling Reaction: Add the prepared amino acid solution to the neutralized peptide-resin. Add DIEA (6 equivalents) to initiate the coupling.[10]

-

Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the reaction (a negative test indicates a complete reaction).

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Conclusion

N-Boc-L-cysteine methyl ester, and more practically its S-protected derivatives, are sophisticated tools in the arsenal of the peptide chemist. A deep understanding of the interplay between its N-terminal, C-terminal, and side-chain protecting groups is fundamental to its effective use. The Boc group's acid lability dictates the core deprotection strategy in a major class of SPPS, while the methyl ester finds its niche in solution-phase synthesis. The ultimate success in synthesizing cysteine-containing peptides, however, is not merely in the selection of a building block, but in the holistic design of an orthogonal protection scheme and the diligent application of protocols that mitigate known side reactions like racemization and alkylation. This guide provides the foundational principles and practical insights necessary for researchers to confidently and effectively deploy cysteine in the synthesis of complex peptides.

References

- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc0kO0-zpPla9BvtYevgZYq401oxrTFYK6oPCiGUBENz0HGp3MaG0VJmlQfhdgHaoPXRsK8R2yUY7uGB6syrUcoAenladAbaiS4WnX4FdcaEPquSJC52M7NxRHi9Zpdtt0nez8bR4YHAYbFZhDO8SpkURFAgCAP_04wTTkh8nX5lNa1cA0maO-Vg0C1NpE1Hvw5BkhWs9KbFX8VHR809UJS4GN8DQaH_Es]

- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUEbv_RjArKQOt2V6yZWgotM7w9zTv6jYuEtcmZd_-azLDS3MV7NZU6xIUkno8qeVPxhkowqxj2F8DNao2_BSegn2B-50Q-XCeUM4IHm4jrsb86zP32YnJYSrMi_hVoQhV_Vb0zizNZo8kuuwKZn12c7Qb7E3XeiK5WdcaYSBhyqvgKak3Ilk2bKiIoPlEsvUwHTx82TGrnK6fFS8cvDEd8wkAf3crIqaCSQ==]

- Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo9615559]

- Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQccI3MOnNe700LA_Me2NEP5a6LGVxEZoVC3Jo35Cla01yJQ82IRB02MdCG_RMYeWz4x_b-DnOtEwTL2-nZlcRj6tWLU2_0fOfhagS6pg0QOhvRWAkdOSeLeFkHT90kuYTdOiXZ6_tvWlhhghTBr-5kHJezhLAUEz10VDr2uQPOdDUhpIv4KpCH7ecYkN9CalxREUAiA8rRtc=]

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [URL: https://totalsynthesis.com/boc-protecting-group-mechanism/]

- Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC344331/]

- Methyl-Ester Protection and Deprotection. J&K Scientific LLC. [URL: https://jk-scientific.com/en/reaction/Methyl-Ester-Protection-and-Deprotection-106]

- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11095204/]

- A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb2EwjSAuNUhm-R-xaCcS2CgpeD-DfomNr72-aQOneomSuKek_hCUJmh6paQQt0JxwqcEX2njxziThrWln1_FvJYItiNjAkP_UR1qd8U0Or49yQmGOPaj0DqkeYvgBeBCyLwegQvvAcLhglgLKaWf8W0ErSmwNcmICS_XFGBl-3aEEZW2QAhl5N8HfO3qiQsAJb-4lYN5OLhyFQFD7ElIfAXD7PYNX]

- Application Notes and Protocols for Solid-Phase Peptide Synthesis with Boc-PEG Linkers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHfkjmJQM4_giVyqwZkFg_vE1z3BCQ2-UFujzMly9PU0Ldrj5qi6tZXvsfR4uu4AZskfUvHBijc7SbtS0JbvmAUmn9KhfHGRacvnQyRcvCU4StxD5hoSI7I3NVRjOEUoeOcQ-0eOE3M6hSvjp6FoPeNgy9LMmwyyWzt5kmXZd8l4BOOqozbP8AhgcXcPTrjT_LKR35h5NSnfOnPhUGHjNRZyGzgLFEsqu2ux1jMhXWLL1l0A==]

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-sp-15.html]

- Understanding Boc protection and deprotection in peptide synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSioTmm_KUE__JOCfkqpJ5q5pOakmnbsOr7eUy_1qnRhpfPFPJ2pyz4dh-T4vjR73EpirlILwfyInUsJaPRkatpDHvC1qdR5f4gCVXTfdqAXr0vjCKP09tiAzbIzQeZ9ABus0biZdVUWxEQkROIvlMrBzdbOeF-iWEGHa3DikCGrKeQZitzBiJGn84AALzlY8_6KTpDx1LHsMFmZt5fcM=]

- T boc fmoc protocols in peptide synthesis. Slideshare. [URL: https://www.slideshare.net/ssuser5552de/t-boc-fmoc-protocols-in-peptide-synthesis]

- Cysteine racemization in peptide synthesis: a new and easy detection method. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9372403/]

- Side reactions in the SPPS of Cys-containing peptides. ProQuest. [URL: https://www.proquest.com/openview/9162985172562479e0f3682914104273/1?pq-origsite=gscholar&cbl=41099]

- Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II. Johns Hopkins University. [URL: https://jscholarship.library.jhu.edu/handle/1774.2/58153]

- 26.7: Peptide Synthesis. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/26%3A_Biomolecules_-_Amino_Acids_Peptides_and_Proteins/26.07%3A_Peptide_Synthesis]

- Boc Solid Phase Peptide Synthesis. ChemPep. [URL: https://www.chempep.com/boc-solid-phase-peptide-synthesis.html]

- Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing). [URL: https://doi.org/10.1039/D1CS00271F]

- Side reactions in the SPPS of Cys-containing peptides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23459989/]

- Side reactions in the SPPS of Cys-containing peptides. ResearchGate. [URL: https://www.researchgate.net/publication/236006451_Side_reactions_in_the_SPPS_of_Cys-containing_peptides]

- Amine Protection and Deprotection. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/]

- Racemization of Cys during synthesis of the model peptide, H-Gly-Cys-Phe-NH 2 , as a function of the Cys protecting group. ResearchGate. [URL: https://www.researchgate.net/figure/Racemization-of-Cys-during-synthesis-of-the-model-peptide-H-Gly-Cys-Phe-NH-2-as-a_tbl1_271221430]

- Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00270]

- N-(tert-Butoxycarbonyl)- L -cysteine methyl ester 97 55757-46-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/467154]

- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/13%3A_Carbonyl_Compounds_I_-_Aldehydes_and_Ketones._Addition_Reactions_of_Carbonyl_Groups/13.10%3A_Protecting_Groups_in_Organic_Synthesis]

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [URL: https://www.luxbiotech.com/assets/images/Solid-Phase-Peptide-Synthesis.pdf]

- Side-Chain Anchoring Strategy for Solid-Phase Synthesis of Peptid Acids with C-Terminal Cysteine. ResearchGate. [URL: https://www.researchgate.net/publication/229007699_Side-Chain_Anchoring_Strategy_for_Solid-Phase_Synthesis_of_Peptid_Acids_with_C-Terminal_Cysteine]

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [URL: https://www.aapptec.com/practical-synthesis-guide-to-solid-phase-peptide-chemistry-ps-2.html]

- Protection and deprotection of carboxylic acid. Slideshare. [URL: https://www.slideshare.net/sunitapharmacy/protection-and-deprotection-of-carboxylic-acid]

- dM-Dim for Carboxylic Acid Protection. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5869403/]

- N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | CAS 55757-46-5. SCBT. [URL: https://www.scbt.com/p/n-tert-butoxycarbonyl-l-cysteine-methyl-ester-55757-46-5]

- 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_360%3A_Organic_Chemistry_II/12%3A_Amino_Acids_Peptides_and_Proteins/12.05%3A_Peptide_Synthesis-_Solution-Phase]

- Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [URL: https://pubs.acs.org/doi/10.1021/acscombsci.0c00115]

- BOC-Amino Acids. BOC Sciences. [URL: https://www.bocsci.com/boc-amino-acids.html]

- Protecting Carboxylic Acids and Amines. YouTube. [URL: https://www.youtube.

- Synthesis of Peptides by Solution Methods. ResearchGate. [URL: https://www.researchgate.net/publication/326857908_Synthesis_of_Peptides_by_Solution_Methods]

- Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3488174/]

- Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007362/]

- Planning a Peptide Synthesis. AAPPTec. [URL: https://www.aapptec.com/planning-a-peptide-synthesis-ps-3.html]

Sources

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. total-synthesis.com [total-synthesis.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chempep.com [chempep.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. jk-sci.com [jk-sci.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. peptide.com [peptide.com]

- 23. digital.csic.es [digital.csic.es]

- 24. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 25. Side reactions in the SPPS of Cys-containing peptides - ProQuest [proquest.com]

- 26. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Imperative of Boc Protection for Cysteine Derivatives in Synthesis and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Cysteine, with its uniquely nucleophilic thiol side chain, is a cornerstone of peptide and protein chemistry, pivotal to structure, function, and therapeutic intervention. However, this inherent reactivity presents a significant challenge in complex multi-step syntheses. This guide provides a comprehensive exploration of the tert-butyloxycarbonyl (Boc) protecting group's critical role in mastering the chemistry of cysteine derivatives. We will delve into the causality behind its selection, the mechanistic underpinnings of its application and removal, and its strategic deployment in solid-phase peptide synthesis (SPPS), orthogonal protection schemes, and the burgeoning field of bioconjugation for drug development. This document is intended to serve as a field-proven resource, blending theoretical principles with practical, actionable protocols to empower researchers in their synthetic endeavors.

The Cysteine Conundrum: A Tale of Reactivity and the Need for Protection

The thiol (sulfhydryl) group of cysteine is a double-edged sword. Its nucleophilicity is essential for the formation of disulfide bonds that stabilize protein structures, for its role in the active sites of enzymes, and as a handle for site-specific modifications.[1][][3] However, left unprotected during synthesis, this reactivity leads to a cascade of undesirable side reactions, including:

-

Oxidation: The thiol is readily oxidized to form disulfide bonds with other cysteine residues, leading to unintended dimerization or oligomerization.[4]

-

Alkylation: The nucleophilic sulfur can react with electrophiles present in the reaction mixture, leading to irreversible side products.[5][6]

-

Racemization: The presence of a free thiol can, under certain conditions, increase the propensity for racemization at the α-carbon during activation and coupling steps.

To navigate this synthetic minefield, the strategic application of protecting groups is not merely an option but a necessity. The ideal protecting group for cysteine's thiol must be robust enough to withstand the reaction conditions of peptide synthesis while being selectively removable under conditions that do not compromise the integrity of the peptide chain.

The Boc Group: A Stalwart of Cysteine Protection

The tert-butyloxycarbonyl (Boc) group, introduced in 1957, has become a cornerstone of peptide synthesis, particularly in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[7] Its utility extends to the protection of cysteine's α-amino group and, in conjunction with other protecting groups on the thiol, forms a powerful synthetic strategy.

The Boc group is an acid-labile protecting group, typically removed with moderate acids like trifluoroacetic acid (TFA).[4][] This characteristic allows for its selective removal without affecting more acid-stable, benzyl-based side-chain protecting groups, a concept central to the Boc/Bzl SPPS framework.[9]

Mechanism of Boc Protection and Deprotection

The protection of an amine with Boc anhydride (Boc₂O) proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate.

Deprotection is an acid-catalyzed elimination reaction. The acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group. The resulting carbocation is then stabilized by the loss of a proton, forming isobutylene and carbon dioxide, and liberating the free amine.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Boc-Protected Cysteine Derivatives in Solid-Phase Peptide Synthesis (SPPS)

In the context of Boc-SPPS, the α-amino group of all amino acids, including cysteine, is temporarily protected with a Boc group. The key to successfully incorporating cysteine lies in the selection of a semi-permanent protecting group for the thiol side chain that is stable to the repetitive TFA treatments used for Nα-Boc removal but can be cleaved at the end of the synthesis.[9]

Common Thiol Protecting Groups Used with Nα-Boc-Cysteine

The choice of the thiol protecting group is dictated by the overall synthetic strategy, particularly the desired disulfide bond connectivity in the final peptide.

| Protecting Group | Structure | Cleavage Conditions | Key Features |

| Trityl (Trt) | -C(C₆H₅)₃ | Mild acid (e.g., TFA with scavengers), I₂/MeOH | Acid-labile, allows for on-resin cyclization.[][10] |

| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | I₂/MeOH, Hg(OAc)₂ | Stable to TFA and HF, used for selective disulfide bond formation.[3][][10][11] |

| tert-Butyl (tBu) | -C(CH₃)₃ | Strong acid (e.g., HF, TFMSA), Hg(OAc)₂ | Stable to TFA, useful for post-cleavage cyclization.[4][10][12] |

| 4-Methylbenzyl (Meb or 4-MeBzl) | -CH₂-C₆H₄-CH₃ | Strong acid (e.g., HF) | More stable to TFA than Mob, suitable for long peptides.[3][13] |

| 4-Methoxybenzyl (Mob) | -CH₂-C₆H₄-OCH₃ | Strong acid (e.g., HF) | Commonly used in Boc-SPPS.[3] |

Experimental Protocol: Incorporation of Boc-Cys(Trt)-OH in Boc-SPPS

This protocol outlines the manual solid-phase peptide synthesis for incorporating a Boc-Cys(Trt)-OH residue.

1. Resin Preparation:

- Start with a suitable resin for Boc chemistry (e.g., Merrifield resin).

- Swell the resin in dichloromethane (DCM) for 30 minutes.

2. Nα-Boc Deprotection:

- Treat the resin with 50% TFA in DCM for 2 minutes.

- Drain and repeat the 50% TFA in DCM treatment for 20-30 minutes.

- Wash the resin with DCM (3x), isopropanol (3x), and DCM (3x).

3. Neutralization:

- Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).

- Wash the resin with DCM (5x).

4. Coupling of Boc-Cys(Trt)-OH:

- Dissolve Boc-Cys(Trt)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

- Add DIEA (6 equivalents) to the amino acid solution.

- Add the activated amino acid solution to the resin and shake for 1-2 hours.

- Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling step.

5. Capping (Optional):

- If unreacted amines remain, cap them by treating the resin with acetic anhydride and DIEA in DMF.

6. Washing:

- Wash the resin with DMF (3x) and DCM (3x).

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis.

Orthogonal Protection Strategies Involving Boc-Cysteine

The true power of cysteine protecting groups is realized in orthogonal synthesis, where multiple disulfide bonds are formed in a controlled, regioselective manner.[7][14] This is achieved by using a set of protecting groups for different cysteine pairs that can be removed under distinct conditions without affecting the others.

For example, a peptide with three desired disulfide bonds could be synthesized using three pairs of cysteines protected with Trt, Acm, and tBu groups, respectively.

Caption: A schematic for the orthogonal synthesis of a three-disulfide-bonded peptide.

Deprotection of Boc-Protected Cysteine Derivatives and Management of Side Reactions

The final deprotection step is critical and must be carefully controlled to avoid side reactions. The cleavage of the peptide from the resin and the removal of side-chain protecting groups in Boc-SPPS is typically achieved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[9][12]

The Role of Scavengers

During acid-mediated deprotection, reactive carbocations are generated from the cleavage of the Boc and other protecting groups (e.g., tBu, Trt).[4] These carbocations can alkylate nucleophilic residues like tryptophan, methionine, and cysteine itself, leading to unwanted byproducts.[5][6] To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species.

Common Scavengers and Their Targets:

| Scavenger | Target |

| Triisopropylsilane (TIS) | Trityl cations |

| Anisole | General carbocation scavenger |

| Thioanisole | Protects Met from S-alkylation |

| 1,2-Ethanedithiol (EDT) | Reduces Met(O) back to Met |

A common cleavage cocktail for a peptide containing Cys(Trt) would be TFA/TIS/H₂O (95:2.5:2.5).

Potential Side Reactions

-

S-tert-butylation: The t-butyl cation generated from Boc deprotection can alkylate the free thiol of cysteine.[5][15] This is minimized by using effective scavengers.

-

Reattachment to the resin: Resin-bound carbocations generated during acidolysis can react with unprotected or protected cysteine, leading to the peptide reattaching to the resin.[5]

-

Oxidation to Cysteic Acid: Overly harsh oxidative conditions during disulfide bond formation can lead to the formation of cysteic acid.

The Role of Boc-Cysteine in Drug Development and Bioconjugation

The strategic use of Boc-protected cysteine is fundamental to modern drug development. It is crucial in the synthesis of peptide-based therapeutics, where precise control over disulfide bonding is often essential for biological activity.[11][16]

Furthermore, the thiol group of cysteine is a prime target for bioconjugation, the process of attaching molecules like drugs, fluorophores, or polymers to a biomolecule.[][16][] Boc-protected cysteine derivatives are used to introduce a cysteine residue at a specific position in a peptide or protein. After deprotection, the free thiol can be selectively targeted for conjugation. This is a key technology in the development of:

-

Antibody-Drug Conjugates (ADCs): Cytotoxic drugs are attached to monoclonal antibodies via a linker, often through a cysteine residue, for targeted cancer therapy.[]

-

PEGylated Peptides: The attachment of polyethylene glycol (PEG) to a peptide can improve its pharmacokinetic properties.

-

Fluorescently Labeled Peptides: For use in diagnostics and imaging.

Caption: General workflow for cysteine-mediated bioconjugation.

Conclusion

The Boc protecting group, in concert with a diverse arsenal of thiol protecting groups, provides the synthetic chemist with the tools necessary to tame the inherent reactivity of cysteine. A thorough understanding of the principles of Boc chemistry, orthogonal protection strategies, and the nuances of deprotection is paramount for the successful synthesis of complex cysteine-containing peptides. As the demand for sophisticated peptide-based therapeutics and bioconjugates continues to grow, the strategic application of Boc-protected cysteine derivatives will remain an indispensable component of the drug discovery and development landscape.

References

- Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

- The Chemistry Behind Boc-Cys(tBu)-OH: A Deep Dive for Scientists. Wavelength Pharmaceuticals. [Link]

- Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. PubMed. [Link]

- Unlocking the Potential of Boc-Cys(Acm)-OH in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

- Side reactions in the SPPS of Cys-containing peptides.

- An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. [Link]

- Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing). [Link]

- Understanding Acid Lability of Cysteine Protecting Groups. PMC - NIH. [Link]

- Facile Synthesis of Boc-Protected Selenocystine and its Compatibility with Late-Stage Farnesylation

- The Role of N-Boc-S-acetamidomethyl-L-cysteine in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

- Cysteine protecting groups: applications in peptide and protein science.

- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.

- Fast Cysteine Bioconjug

- Recent Advances in Bioorthogonal Ligation and Bioconjug

- Disulfide-Based Protecting Groups for the Cysteine Side Chain.

- Cysteine protecting groups: applications in peptide and protein science. Semantic Scholar. [Link]

- Specific Bioconjugation of N- & C-terminal Cysteines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. bachem.com [bachem.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. BOC Protection and Deprotection [bzchemicals.com]

- 11. nbinno.com [nbinno.com]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to N-Protected Cysteine Esters for Peptide Chemistry

Foreword: The Pivotal Role of Cysteine in Peptide Therapeutics

Cysteine, with its unique thiol side chain, is a cornerstone of structural biology and peptide drug development. The ability of two cysteine residues to form a disulfide bridge imparts crucial conformational rigidity to peptides, often essential for their biological activity and stability.[1] However, the very reactivity that makes cysteine's thiol group so valuable also presents a significant challenge during chemical peptide synthesis. Unprotected thiols can lead to a host of undesired side reactions, including premature or incorrect disulfide bond formation and alkylation.

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of N-protected cysteine esters – indispensable tools for navigating the complexities of cysteine chemistry in peptide synthesis. We will delve into the rationale behind protection strategies, provide detailed experimental protocols, and offer field-proven insights to empower you to achieve your synthetic goals with precision and confidence.

The Imperative of Protection: A Three-Point Strategy

To successfully incorporate cysteine into a growing peptide chain, a three-point protection strategy is often necessary, involving the N-terminus, the C-terminus (as an ester), and the thiol side chain.

-

N-α-Protection: The primary amino group of the cysteine ester must be temporarily blocked to prevent self-polymerization and to control the sequence of amino acid addition. The two most dominant protecting groups in modern peptide synthesis are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2] The choice between Boc and Fmoc dictates the overall synthetic strategy.

-

C-Terminal Esterification: Protection of the C-terminal carboxylic acid as an ester is crucial, particularly in solution-phase synthesis, to prevent its participation in unwanted side reactions. Common ester protecting groups include methyl, ethyl, and benzyl esters, each with distinct properties influencing their application and cleavage conditions.

-

S-Thiol Protection: The nucleophilic thiol side chain requires a robust protecting group to prevent oxidation and other side reactions. A wide array of thiol protecting groups exists, with the choice depending on the desired disulfide bond strategy and orthogonality with other protecting groups.

Logical Flow of Protected Cysteine in Peptide Synthesis

Figure 1: General workflow for incorporating an N-protected cysteine ester into a peptide sequence.

A Comparative Analysis of Key Protecting Groups

The selection of the appropriate combination of protecting groups is a critical strategic decision that dictates the success of a peptide synthesis campaign.

N-α-Protecting Groups: Fmoc vs. Boc

| Protecting Group | Cleavage Condition | Advantages | Disadvantages |

| Fmoc | Mild base (e.g., 20% piperidine in DMF) | Orthogonal to acid-labile side-chain protecting groups; UV-active for reaction monitoring. | Can be sensitive to certain bases; potential for side reactions like piperidinylalanine formation with C-terminal cysteine. |

| Boc | Moderate acid (e.g., Trifluoroacetic acid - TFA) | Robust; less prone to aggregation in some sequences. | Requires strong acid (e.g., HF) for final cleavage of many side-chain protecting groups; repeated acid exposure can degrade sensitive peptides. |

Common S-Thiol Protecting Groups

The choice of the thiol protecting group is paramount for strategies involving multiple disulfide bonds, requiring an orthogonal protection scheme where each pair of cysteines can be deprotected and oxidized independently.[3]

| Protecting Group | Abbreviation | Cleavage Condition | Key Features |

| Trityl | Trt | Mild acid (TFA), Iodine (I₂) | Most common in Fmoc-SPPS; labile to standard cleavage cocktails.[4] |

| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate | Stable to TFA; allows for purification of the protected peptide before disulfide formation.[5] |

| tert-Butyl | tBu | Strong acid (TFMSA), Mercury(II) acetate | Stable to TFA and iodine oxidation; useful for selective, post-cleavage cyclization.[6] |

| 4-Methoxytrityl | Mmt | Very mild acid (1% TFA in DCM) | Allows for on-resin disulfide bond formation. |

Synthesis of N-Protected Cysteine Esters: Detailed Protocols

The following protocols provide step-by-step methodologies for the preparation of commonly used N-protected cysteine esters. These protocols are designed to be self-validating, with in-process checks and purification steps to ensure high-quality starting materials for your peptide synthesis.

Protocol 1: Synthesis of N-Boc-S-trityl-L-cysteine Methyl Ester

This protocol details the esterification of commercially available N-Boc-S-trityl-L-cysteine.

Materials:

-

N-Boc-S-trityl-L-cysteine

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-S-trityl-L-cysteine (1.0 eq.) in anhydrous methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Esterification: Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-